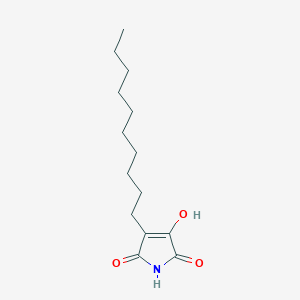

3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

3-癸基-2,5-二氧代-4-羟基-3-吡咯啉的合成通常涉及在特定条件下使癸胺与马来酸酐反应 . 反应通过形成中间体进行,然后该中间体发生环化反应形成所需产物。 反应条件通常包括使用甲苯等溶剂和催化剂来促进环化过程 . 工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化 .

化学反应分析

3-癸基-2,5-二氧代-4-羟基-3-吡咯啉会发生各种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成相应的羧酸,而还原可能生成醇 .

科学研究应用

Enzyme Inhibition

3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline has been studied for its ability to inhibit specific enzymes, particularly glycolate oxidase (GO). This inhibition is crucial in the context of primary hyperoxaluria (PH), a genetic disorder characterized by excessive oxalate production leading to kidney damage. Studies have indicated that inhibiting GO can reduce glyoxylate levels, thereby mitigating oxalate formation and its associated renal complications .

Drug Discovery

The compound has been identified as a versatile scaffold in drug design. It has shown promise in developing small molecule-based enzyme inhibitors that target various metabolic pathways. The structure of this compound allows for modifications that can enhance its efficacy against specific targets in disease models .

Case Study 1: Inhibition of Glycolate Oxidase

Research demonstrated that derivatives of this compound effectively inhibited GO activity in vitro. This inhibition was linked to reduced urinary oxalate levels in animal models, suggesting potential for therapeutic use in treating PH .

| Parameter | Value |

|---|---|

| Inhibition IC₅₀ | 12 nM |

| Animal Model | AGT-deficient mice |

| Outcome | Reduced urinary oxalate |

Case Study 2: Pharmacological Development

In a pharmacological study focusing on renal health, the compound was tested alongside other maleimide derivatives. The results indicated that modifications to the pyrroline structure could lead to enhanced selectivity and potency against renal-targeted enzymes .

| Compound | Selectivity (PXR) | Potency (EC₅₀) |

|---|---|---|

| This compound | Low | 61 nM |

| Other Maleimide Derivatives | Moderate | 45 nM |

作用机制

相似化合物的比较

属性

CAS 编号 |

80458-70-4 |

|---|---|

分子式 |

C14H23NO3 |

分子量 |

253.34 g/mol |

IUPAC 名称 |

3-decyl-4-hydroxypyrrole-2,5-dione |

InChI |

InChI=1S/C14H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16)14(18)15-13(11)17/h2-10H2,1H3,(H2,15,16,17,18) |

InChI 键 |

LXIDJQZEXUQBGG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC1=C(C(=O)NC1=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。